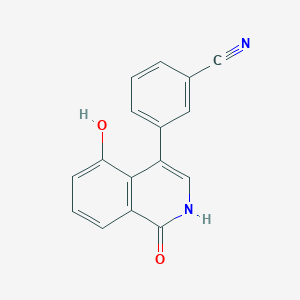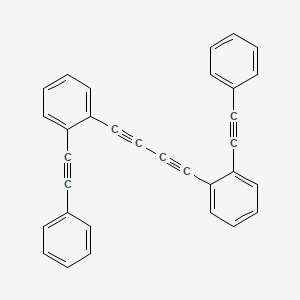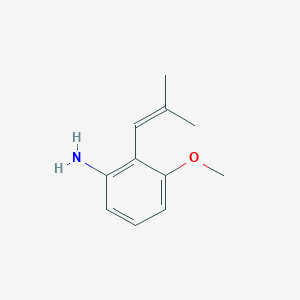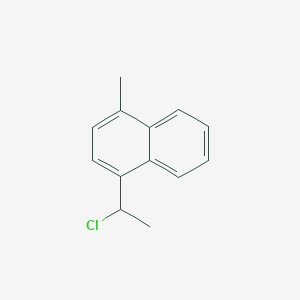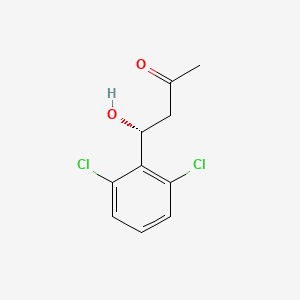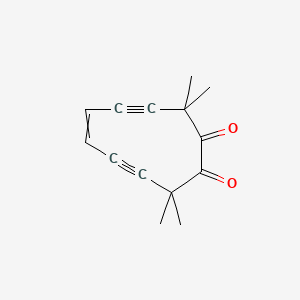![molecular formula C14H21ClGe B15160965 Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane CAS No. 671810-31-4](/img/structure/B15160965.png)
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane is an organogermanium compound with the molecular formula C14H21ClGe It is characterized by the presence of a germanium atom bonded to a chloro group, two ethyl groups, and a 2-(4-ethenylphenyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane typically involves the reaction of diethylgermanium dichloride with 2-(4-ethenylphenyl)ethylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours. After completion, the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming diethylgermane derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or alkoxides, to form new organogermanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under mild conditions.
Major Products Formed
Oxidation: Germanium dioxide and other oxidized derivatives.
Reduction: Diethylgermane derivatives.
Substitution: Various organogermanium compounds depending on the nucleophile used.
科学研究应用
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
作用机制
The mechanism by which Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
- Chloro[2-(4-ethenylphenyl)ethyl]dimethylgermane
- Chloro[2-(4-ethenylphenyl)ethyl]diphenylgermane
- Chloro[2-(4-ethenylphenyl)ethyl]diethylsilane
Uniqueness
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs. The germanium atom’s larger atomic radius and different electronic configuration result in variations in reactivity and stability, making this compound particularly interesting for specialized applications.
属性
CAS 编号 |
671810-31-4 |
|---|---|
分子式 |
C14H21ClGe |
分子量 |
297.40 g/mol |
IUPAC 名称 |
chloro-[2-(4-ethenylphenyl)ethyl]-diethylgermane |
InChI |
InChI=1S/C14H21ClGe/c1-4-13-7-9-14(10-8-13)11-12-16(15,5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3 |
InChI 键 |
OXCRQSYSWRUAMS-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CCC1=CC=C(C=C1)C=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



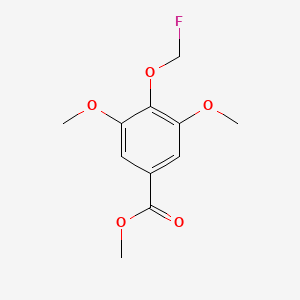
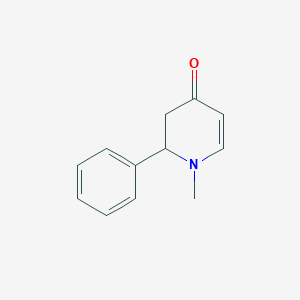
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
